molecular formula C19H14Cl3NO3 B5203801 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate

2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate

Cat. No. B5203801
M. Wt: 410.7 g/mol
InChI Key: OOKPRQBTTPHDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate, also known as fenoxycarb, is a synthetic insecticide that belongs to the carbamate family. It is widely used in agriculture to control pests such as aphids, whiteflies, and thrips. Fenoxycarb is also used in veterinary medicine to control fleas and ticks in pets.

Mechanism of Action

Fenoxycarb works by inhibiting the activity of acetylcholinesterase, which is essential for nerve impulse transmission in insects. This leads to paralysis and death of the insect. Fenoxycarb is considered to be a selective insecticide, as it has minimal impact on non-target organisms.
Biochemical and physiological effects:
Fenoxycarb has been found to have minimal impact on non-target organisms, including mammals and birds. It has a low toxicity to humans and is considered to be safe when used according to label instructions. However, 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate has been found to be toxic to aquatic organisms, including fish and crustaceans.

Advantages and Limitations for Lab Experiments

Fenoxycarb is a widely used insecticide and has been extensively studied for its insecticidal properties. It is readily available and relatively inexpensive, making it a popular choice for lab experiments. However, 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate has limitations in terms of its selectivity and toxicity to non-target organisms. It is important to use 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate with caution and follow label instructions carefully.

Future Directions

1. Development of new formulations of 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate that are more effective against resistant pests.
2. Investigation of the impact of 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate on non-target organisms, including soil microorganisms and beneficial insects.
3. Development of alternative insecticides that are less toxic to the environment.
4. Investigation of the potential of 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate as a tool for integrated pest management in agriculture.
5. Study of the potential of 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate as a treatment for parasitic diseases in humans and animals.

Synthesis Methods

Fenoxycarb can be synthesized by reacting 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. The ethanol is then reacted with 1-naphthyl isocyanate to form 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate.

Scientific Research Applications

Fenoxycarb has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of pests, including those that have developed resistance to other insecticides. Fenoxycarb works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for nerve impulse transmission in insects.

properties

IUPAC Name

2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl3NO3/c20-13-10-15(21)18(16(22)11-13)25-8-9-26-19(24)23-17-7-3-5-12-4-1-2-6-14(12)17/h1-7,10-11H,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKPRQBTTPHDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCOC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate

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